1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene
Overview
Description
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves halogenation and methoxylation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound, allowing the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and arylboronic acids. The major products formed depend on the specific reagents and conditions used but often include various substituted aromatic compounds.
Scientific Research Applications
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action for 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene largely depends on its role in specific reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene can be compared to other halogenated aromatic compounds such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the methoxy groups, making it less versatile in certain reactions.
1,4-Dibromo-2-fluorobenzene: Another related compound that is used in similar types of reactions but with different reactivity due to the absence of additional fluorine and methoxy groups.
The presence of both difluoromethoxy and trifluoromethoxy groups in this compound makes it unique and potentially more reactive in certain synthetic applications.
Properties
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDQELNNKCMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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